14,15-Leukotriene A4 Methyl Ester

説明

BenchChem offers high-quality 14,15-Leukotriene A4 Methyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 14,15-Leukotriene A4 Methyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

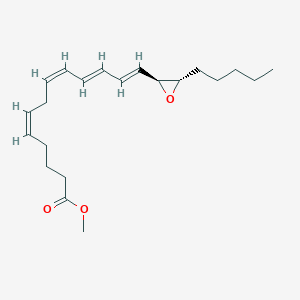

Structure

3D Structure

特性

分子式 |

C21H32O3 |

|---|---|

分子量 |

332.5 g/mol |

IUPAC名 |

methyl (5Z,8Z,10E,12E)-13-[(2S,3S)-3-pentyloxiran-2-yl]trideca-5,8,10,12-tetraenoate |

InChI |

InChI=1S/C21H32O3/c1-3-4-13-16-19-20(24-19)17-14-11-9-7-5-6-8-10-12-15-18-21(22)23-2/h5,7-11,14,17,19-20H,3-4,6,12-13,15-16,18H2,1-2H3/b7-5-,10-8-,11-9+,17-14+/t19-,20-/m0/s1 |

InChIキー |

WZOQRPCNKHTNMT-CSQRZUOSSA-N |

異性体SMILES |

CCCCC[C@H]1[C@@H](O1)/C=C/C=C/C=C\C/C=C\CCCC(=O)OC |

正規SMILES |

CCCCCC1C(O1)C=CC=CC=CCC=CCCCC(=O)OC |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 14,15-Leukotriene A4 Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

14,15-Leukotriene A4 methyl ester (14,15-LTA4-ME) is the esterified form of 14,15-leukotriene A4 (14,15-LTA4), a pivotal intermediate in the 15-lipoxygenase (15-LOX) pathway of arachidonic acid metabolism. Unlike the well-characterized 5-LOX pathway that generates pro-inflammatory leukotrienes, the 15-LOX pathway and its products, including the downstream metabolites of 14,15-LTA4 known as eoxins, are an emerging area of research with significant implications for inflammatory diseases and drug development. This technical guide provides a comprehensive overview of the chemical properties, biosynthesis, metabolism, and biological functions of 14,15-LTA4-ME and its derivatives. It includes available quantitative data, outlines key experimental methodologies, and presents visual diagrams of the relevant biochemical pathways and experimental workflows to facilitate further investigation into this intriguing class of lipid mediators.

Chemical Properties and Synthesis

14,15-LTA4 methyl ester is a chemically stabilized form of the highly unstable epoxide, 14,15-LTA4. The methyl esterification allows for easier handling and storage in research settings.[1]

Table 1: Chemical and Physical Properties of 14,15-Leukotriene A4 Methyl Ester

| Property | Value |

| Synonyms | 14,15-LTA4 methyl ester, Eoxin A4 methyl ester |

| CAS Number | 75290-58-3 |

| Molecular Formula | C₂₁H₃₂O₃ |

| Molecular Weight | 332.48 g/mol |

| Appearance | Typically supplied as a solution in an organic solvent |

| Storage | Store at -80°C for long-term stability |

| Purity | >98% (commercially available) |

Synthesis of 14,15-Leukotriene A4 Methyl Ester

The synthesis of 14,15-LTA4-ME can be achieved through both enzymatic and chemical methods. Due to the instability of the epoxide, these are complex multi-step procedures typically performed in specialized laboratories.

Experimental Protocol: General Outline for Enzymatic Synthesis

-

Preparation of 15-Hydroperoxyeicosatetraenoic Acid (15-HpETE): Arachidonic acid is incubated with a purified 15-lipoxygenase enzyme (e.g., from soybean or recombinant human) to produce 15-HpETE.

-

Conversion to 14,15-LTA4: The purified 15-HpETE is then treated with a dehydratase or under specific chemical conditions that facilitate the formation of the epoxide ring, yielding 14,15-LTA4.

-

Esterification: The unstable 14,15-LTA4 is immediately esterified, typically using diazomethane (B1218177) or another suitable methylating agent, to form the more stable 14,15-LTA4 methyl ester.

-

Purification: The final product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).

Note: The specific reaction conditions, including enzyme concentrations, buffers, temperature, and reaction times, would need to be optimized for each specific setup.

Biosynthesis and Metabolism

14,15-LTA4 is an endogenous product of the 15-lipoxygenase pathway.

Biosynthesis of 14,15-Leukotriene A4 (Eoxin A4)

The biosynthesis is initiated by the action of 15-lipoxygenase on arachidonic acid, which is released from the cell membrane by phospholipase A2.

Caption: Biosynthesis of 14,15-Leukotriene A4 (Eoxin A4) from arachidonic acid.

Metabolism of 14,15-Leukotriene A4

14,15-LTA4 is a branch point in the 15-LOX pathway and can be metabolized by two key enzymes: LTC4 synthase and LTA4 hydrolase.

-

Metabolism by LTC4 Synthase: 14,15-LTA4 is a substrate for LTC4 synthase, leading to the formation of 14,15-leukotriene C4, also known as Eoxin C4 (EXC4).[2] EXC4 is further metabolized to Eoxin D4 (EXD4) and Eoxin E4 (EXE4) by the action of γ-glutamyl transpeptidase and dipeptidase, respectively.

-

Interaction with LTA4 Hydrolase: In contrast to its role as a substrate for LTC4 synthase, a related compound, 14,15-dehydro-Leukotriene A4, acts as an irreversible inhibitor of LTA4 hydrolase.[2] This prevents the formation of a 14,15-dihydroxy derivative analogous to LTB4.

Caption: Metabolism of 14,15-Leukotriene A4 (Eoxin A4).

Biological Activity and Signaling

The biological functions of 14,15-LTA4 are mediated by its downstream metabolites, the eoxins. Eoxins are emerging as potent lipid mediators with roles in inflammation and vascular biology.

Quantitative Data on Biological Activity

Table 2: Inhibition of LTA4 Hydrolase by 14,15-dehydro-Leukotriene A4

| Enzyme | Inhibitor | IC₅₀ (µM) | Cell Type | Reference |

| Leukotriene A4 Hydrolase | 14,15-dehydro-Leukotriene A4 | 0.73 | Human Polymorphonuclear Leucocytes (PMNL) | [2] |

Table 3: Comparative Vasoactive Properties of Eoxins and Other Mediators

| Mediator | Biological Effect | Potency | Reference |

| Eoxin C4, D4, E4 | Increased Vascular Permeability | ~100x more potent than histamine (B1213489) | [3] |

| Histamine | Increased Vascular Permeability | Baseline | [3] |

Eoxin Signaling Pathway

The precise signaling pathway for eoxins is still under active investigation, and a specific receptor has not yet been definitively identified. However, based on the known actions of other lipid mediators and the cellular responses to eoxins, a putative signaling cascade can be proposed. Eoxins are known to be potent activators of eosinophils, and their effects on vascular permeability suggest an interaction with endothelial cells.

Caption: A putative signaling pathway for eoxins.

Experimental Methodologies

Analysis of Eoxins by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Experimental Protocol: General Workflow for RP-HPLC Analysis

A detailed, validated protocol for the analysis of 14,15-LTA4 methyl ester and its eoxin metabolites is not universally established. The following represents a general workflow that would require optimization for specific biological matrices.

-

Sample Preparation:

-

Lipid Extraction: Extract lipids from the biological sample (e.g., cell culture supernatant, plasma) using a solid-phase extraction (SPE) C18 cartridge.

-

Hydrolysis (for methyl esters): If analyzing the free acid form, the methyl ester can be hydrolyzed using a mild base (e.g., lithium hydroxide) in an aqueous/organic solvent mixture. This step should be carefully monitored to avoid degradation of the epoxide.

-

Reconstitution: Evaporate the solvent from the extracted and/or hydrolyzed sample under a stream of nitrogen and reconstitute in the HPLC mobile phase.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) in water with a small percentage of a modifier like acetic acid or trifluoroacetic acid to improve peak shape. The exact gradient will need to be optimized to resolve the different eoxins.

-

Flow Rate: Typically 1 mL/min.

-

Detection: UV detector set at the characteristic absorbance maximum for conjugated trienes (around 280 nm).

-

-

Quantification:

-

Use authentic standards of the eoxins of interest to determine retention times and generate a standard curve for quantification.

-

An internal standard (e.g., a deuterated analog) should be used to correct for extraction efficiency and injection volume variability.

-

Caption: General experimental workflow for the analysis of eoxins by RP-HPLC.

In Vitro Vascular Permeability Assay

Experimental Protocol: Endothelial Cell Monolayer Permeability Assay

This assay measures the ability of eoxins to increase the permeability of a monolayer of endothelial cells to a fluorescent tracer.

-

Cell Culture:

-

Seed human umbilical vein endothelial cells (HUVECs) onto the porous membrane of a transwell insert (e.g., 0.4 µm pore size) in a 24-well plate.

-

Culture the cells until a confluent monolayer is formed, typically 2-3 days. The integrity of the monolayer can be confirmed by measuring the transendothelial electrical resistance (TEER).

-

-

Treatment:

-

Wash the endothelial monolayer with serum-free media.

-

Add different concentrations of the eoxin to be tested (or 14,15-LTA4-ME, which may be hydrolyzed by cellular esterases) to the upper chamber of the transwell. Include a vehicle control and a positive control (e.g., histamine or VEGF).

-

Incubate for a specified period (e.g., 30 minutes to 4 hours).

-

-

Permeability Measurement:

-

Add a high molecular weight fluorescein (B123965) isothiocyanate (FITC)-dextran (e.g., 70 kDa) to the upper chamber.

-

Incubate for a defined period (e.g., 1 hour).

-

Collect the media from the lower chamber.

-

-

Quantification:

-

Measure the fluorescence intensity of the media from the lower chamber using a fluorescence plate reader.

-

An increase in fluorescence in the lower chamber compared to the vehicle control indicates an increase in endothelial permeability.

-

Implications for Drug Development

The 15-lipoxygenase pathway and its products, the eoxins, represent a relatively untapped area for therapeutic intervention. Given their potent pro-inflammatory and vascular permeability-enhancing effects, targeting the enzymes involved in their synthesis or their downstream receptors could be a novel strategy for treating a range of inflammatory conditions, including allergic asthma and other eosinophil-associated disorders. The finding that a 14,15-LTA4 analog can inhibit LTA4 hydrolase also suggests the potential for developing dual-pathway inhibitors that could modulate both the 5-LOX and 15-LOX pathways. Further research is needed to fully elucidate the biological roles of 14,15-LTA4 and eoxins and to validate them as therapeutic targets.

References

- 1. Identification of receptor binding and activation determinants in the N-terminal and N-loop regions of the CC chemokine eotaxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Endothelial paracellular permeability assay [protocols.io]

- 3. A Vascular Permeability Assay Using an In Vitro Human Microvessel Model Mimicking the Inflammatory Condition - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Role of 14,15-Leukotriene A4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

14,15-Leukotriene A4 (14,15-LTA4) is an unstable epoxide intermediate in the 15-lipoxygenase (15-LO) pathway of arachidonic acid metabolism. While less characterized than its 5-lipoxygenase-derived isomer, leukotriene A4 (LTA4), emerging evidence highlights the significant biological activities of 14,15-LTA4 and its downstream metabolites, collectively known as eoxins. This technical guide provides a comprehensive overview of the biosynthesis, metabolism, and biological functions of 14,15-LTA4, with a focus on its role in modulating endothelial permeability and inflammation. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated biochemical pathways and experimental workflows.

Introduction

Leukotrienes are a class of inflammatory mediators derived from the oxidative metabolism of arachidonic acid. The biosynthesis of these potent lipids is initiated by lipoxygenase enzymes, with the 5-lipoxygenase (5-LO) pathway leading to the production of the well-known pro-inflammatory leukotrienes. In contrast, the 15-lipoxygenase (15-LO) pathway generates a distinct set of lipid mediators, including 14,15-LTA4.[1] This highly reactive epoxide serves as the precursor to the eoxin family of molecules (eoxin C4, D4, and E4), which have been implicated in various physiological and pathological processes, most notably the regulation of vascular permeability.[2] Understanding the biological role of the 14,15-LTA4 pathway is crucial for identifying new therapeutic targets for inflammatory diseases.

Biosynthesis and Metabolism of 14,15-Leukotriene A4

The synthesis of 14,15-LTA4 is initiated by the action of 15-lipoxygenase (15-LO) on arachidonic acid, which forms 15-hydroperoxyeicosatetraenoic acid (15-HpETE). Subsequently, a dehydratase activity, which can also be catalyzed by 15-LO, converts 15-HpETE into the unstable epoxide 14,15-LTA4.[1][3]

Once formed, 14,15-LTA4 can be metabolized through several enzymatic routes:

-

Formation of Eoxins: In cells expressing LTC4 synthase, such as eosinophils and mast cells, 14,15-LTA4 is conjugated with glutathione (B108866) to form eoxin C4 (EXC4).[2] EXC4 can be further metabolized by sequential cleavage of the glutathione moiety to eoxin D4 (EXD4) and eoxin E4 (EXE4).[2][4]

-

Enzymatic Hydrolysis: While LTA4 hydrolase does not efficiently convert 14,15-LTA4 to a dihydroxy acid, other epoxide hydrolases may be involved in its metabolism.[4]

-

Non-enzymatic Hydrolysis: Due to its instability, 14,15-LTA4 readily undergoes non-enzymatic hydrolysis to form various inactive dihydroxy products.

The biosynthetic pathway of 14,15-LTA4 and its subsequent conversion to eoxins is depicted in the following diagram.

Biological Role of 14,15-LTA4 and its Metabolites

The primary and most well-documented biological function of the 14,15-LTA4 pathway is the potent induction of endothelial permeability by its downstream metabolites, the eoxins.

Increased Vascular Permeability

Studies have demonstrated that eoxins (EXC4, EXD4, and EXE4) are powerful mediators of increased vascular permeability.[2] In in vitro models using human endothelial cell monolayers, eoxins were found to be approximately 100 times more potent than histamine (B1213489) and nearly as potent as leukotriene C4 and D4 in inducing permeability.[2] This effect is a hallmark of the inflammatory response, allowing for the extravasation of plasma proteins and leukocytes to sites of injury or infection.

The precise signaling mechanism by which eoxins exert this effect is not yet fully elucidated. However, it is hypothesized to involve the activation of a specific G-protein coupled receptor (GPCR) on the surface of endothelial cells. This receptor activation is thought to lead to an increase in intracellular calcium concentrations, which in turn triggers the reorganization of the endothelial cytoskeleton and the disassembly of cell-cell junctions, ultimately leading to increased paracellular permeability.

The proposed, yet unconfirmed, signaling pathway is illustrated below.

Quantitative Data

The following tables summarize the available quantitative data related to the 14,15-LTA4 pathway.

Table 1: Concentrations of 14,15-LTA4 Metabolites in Biological Fluids

| Metabolite | Biological Fluid | Concentration (Median, Range) | Reference |

| Eoxin C4 | Bronchoalveolar Lavage Fluid | 1.4 pg/mL (<1.12-6.7 pg/mL) | [5] |

Table 2: Kinetic Parameters of Enzymes Involved in the 14,15-LTA4 Pathway

| Enzyme | Substrate | Km | Vmax | kcat/Km | IC50 | Reference |

| LTC4 Synthase (human) | LTA4 | 3.6 µM | 1.3 µmol/mg/min | - | - | [6][7] |

| LTA4 Hydrolase (human PMNL) | 14,15-dehydro-LTA4 (inhibitor) | - | - | - | 0.73 µM (irreversible) | [4] |

| LTC4 Synthase (mouse) | LTA4 | - | - | 2.3 x 10^6 M⁻¹s⁻¹ | - | [1] |

Table 3: Potency of Eoxins in Biological Assays

| Compound | Assay | Relative Potency | Reference |

| Eoxins (C4, D4, E4) | Endothelial Permeability | ~100x Histamine, ~LTC4/LTD4 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 14,15-LTA4 and its metabolites.

Protocol for Endothelial Cell Permeability Assay

This protocol is adapted from established methods for measuring endothelial permeability in vitro.

Objective: To quantify the effect of eoxins on the permeability of a human endothelial cell monolayer.

Materials:

-

Human umbilical vein endothelial cells (HUVECs)

-

Endothelial cell growth medium

-

Transwell inserts (e.g., 0.4 µm pore size)

-

FITC-dextran (e.g., 40 kDa)

-

Eoxins (EXC4, EXD4, EXE4)

-

Histamine (positive control)

-

Vehicle control (e.g., PBS)

-

Fluorescence plate reader

Procedure:

-

Seed HUVECs onto the upper chamber of the Transwell inserts and culture until a confluent monolayer is formed. This typically takes 2-3 days.

-

Starve the cells in serum-free medium for 4-6 hours prior to the experiment.

-

Replace the medium in the upper and lower chambers with fresh serum-free medium.

-

Add the desired concentration of eoxins, histamine, or vehicle control to the upper chamber.

-

Add FITC-dextran to the upper chamber at a final concentration of 1 mg/mL.

-

Incubate the plates at 37°C for a defined period (e.g., 1, 2, 4 hours).

-

At each time point, collect a sample from the lower chamber.

-

Measure the fluorescence of the samples from the lower chamber using a fluorescence plate reader (excitation ~490 nm, emission ~520 nm).

-

Calculate the permeability coefficient or express the data as the amount of FITC-dextran that has passed through the monolayer.

The workflow for this assay is outlined in the diagram below.

Protocol for Measurement of Intracellular Calcium Mobilization

This protocol provides a general framework for assessing changes in intracellular calcium levels in response to eoxin stimulation.

Objective: To determine if eoxins induce an increase in intracellular calcium in endothelial cells.

Materials:

-

Human endothelial cells

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with and without calcium

-

Eoxins (EXC4, EXD4, EXE4)

-

ATP or other known calcium-mobilizing agonist (positive control)

-

Fluorescence microscope or plate reader with kinetic reading capabilities

Procedure:

-

Plate endothelial cells on glass-bottom dishes or in a 96-well plate and grow to 80-90% confluency.

-

Prepare the calcium indicator loading solution by diluting the dye (e.g., 2-5 µM Fura-2 AM) in HBSS containing 0.02% Pluronic F-127.

-

Wash the cells once with HBSS.

-

Incubate the cells with the loading solution at 37°C for 30-60 minutes in the dark.

-

Wash the cells twice with HBSS to remove excess dye.

-

For experiments investigating the source of calcium, incubate a subset of cells in calcium-free HBSS.

-

Place the dish or plate in the fluorescence imaging system.

-

Establish a baseline fluorescence reading for 1-2 minutes.

-

Add the eoxin or control agonist and continue to record the fluorescence signal for several minutes.

-

Analyze the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at the two excitation wavelengths.

Conclusion

14,15-Leukotriene A4 is an important intermediate in the 15-lipoxygenase pathway, leading to the formation of eoxins, a class of potent lipid mediators. The primary established biological role of eoxins is the induction of endothelial permeability, a key event in inflammation. While the precise signaling mechanisms remain to be fully elucidated, the available data strongly suggest the involvement of a G-protein coupled receptor and subsequent intracellular calcium mobilization. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to further investigate the biological significance of the 14,15-LTA4 pathway and its potential as a therapeutic target in inflammatory diseases. Further research is warranted to identify the eoxin receptor and delineate the downstream signaling events to fully understand the role of this pathway in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Role of the extracellular signal-regulated kinase (Erk) signal transduction cascade in α2 adrenoceptor-mediated vasoconstriction in porcine palmar lateral vein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solid-phase extraction and high-performance liquid chromatography analysis of lipoxygenase pathway products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Eoxin E4 - Wikipedia [en.wikipedia.org]

- 5. Functional expression of human prostaglandin E2 receptor 4 (EP4) in E. coli and characterization of the binding property of EP4 with Gα proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Leukotriene C4 synthase: a pivotal enzyme in cellular biosynthesis of the cysteinyl leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. LTC4 synthase. Enzymology, biochemistry, and molecular characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

The 14,15-Lipoxygenase Pathway and Its Metabolites: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic pathways involved in the generation of 14,15-oxygenated arachidonic acid metabolites. Initially, it is crucial to distinguish between two key enzymatic pathways that can be associated with "14,15" oxygenation of arachidonic acid: the 15-Lipoxygenase (15-LOX) pathway and the Cytochrome P450 (CYP) Epoxygenase pathway . This guide will delve into both, clarifying their distinct mechanisms, metabolites, and biological functions, with a focus on providing actionable data and protocols for researchers in the field.

Section 1: The 15-Lipoxygenase (15-LOX) Pathway

The 15-lipoxygenase (15-LOX) pathway involves the action of the enzyme 15-lipoxygenase on arachidonic acid, a polyunsaturated fatty acid. This enzymatic reaction leads to the production of several biologically active lipid mediators, with 15-hydroxyeicosatetraenoic acid (15-HETE) being a key metabolite. These metabolites play significant roles in inflammation, cancer, and cardiovascular diseases.

Biosynthesis of 15-LOX Metabolites

The primary substrate for 15-LOX is arachidonic acid, which is released from the cell membrane phospholipids (B1166683) by the action of phospholipase A2. 15-LOX catalyzes the insertion of molecular oxygen into arachidonic acid to form 15-hydroperoxyeicosatetraenoic acid (15-HpETE).[1] This unstable intermediate is then rapidly reduced to the more stable 15-hydroxyeicosatetraenoic acid (15-HETE).[1]

Figure 1: Biosynthesis of 15-HETE via the 15-LOX pathway.

Biological Functions of 15-HETE

15-HETE exhibits a wide range of biological activities, which can be context-dependent, exhibiting both pro- and anti-inflammatory as well as pro- and anti-tumorigenic effects.

-

Inflammation: 15-HETE's role in inflammation is complex. It can act as a pro-resolving mediator, inhibiting neutrophil migration across cytokine-activated endothelium.[2] However, it is also found at elevated levels in inflammatory conditions such as asthma and chronic bronchitis.[3] In some contexts, it can contribute to the inflammatory cascade.[4]

-

Cancer: The role of 15-LOX and 15-HETE in cancer is also multifaceted. Some studies suggest a tumor-suppressor role for 15-LOX-1, particularly in colon cancer, by promoting anti-tumorigenic events like cell differentiation and apoptosis.[5] In contrast, other studies have implicated 15-LOX in promoting cancer progression.[6][7] Reduced levels of 15-HETE have been observed in smokers with non-small cell lung carcinoma, and its restoration can inhibit tumor growth.[8]

-

Cardiovascular Disease: The 15-LOX pathway is involved in cardiovascular homeostasis and disease.[9] 15-HETE has been found to be the predominant eicosanoid in atherosclerotic aortas and may play a role in atherogenesis.[10] It can also be upregulated in response to hypoxia and may contribute to pulmonary hypertension.[3] In patients with ischemic heart disease, 15-HETE levels are significantly higher in ischemic heart tissue.[11]

Quantitative Data on 15-HETE Levels

The concentration of 15-HETE in biological samples can vary significantly depending on the tissue, physiological state, and disease condition.

| Biological Matrix | Condition | 15-HETE Concentration | Reference |

| Human Plasma | Pulmonary Arterial Hypertension (High) | ≥256 pg/mL | [12] |

| Human Plasma | Pulmonary Arterial Hypertension (Low) | <256 pg/mL | [12] |

| Human Whole Blood (Zymosan-stimulated, 4h) | In vitro stimulation | 5.19 ± 0.4 ng/mL | [13] |

| Human Whole Blood (Zymosan-stimulated, 24h) | In vitro stimulation | 20.91 ± 1 ng/mL (15(S)-HETE) | [13] |

| Human Whole Blood (Zymosan-stimulated, 24h) | In vitro stimulation | 8.44 ± 0.6 ng/mL (15(R)-HETE) | [13] |

| Human Bronchial Epithelial Cells (Arachidonic Acid stimulated) | Cell Culture | 258 ± 76 ng / 10^7 cells | [13] |

| Human Heart Tissue | Ischemic | Significantly higher than non-ischemic | [11] |

| Human Pancreatic Cancer | Pancreatic Cancer vs. Other Pancreatic Diseases | Significantly lower in cancer | [14] |

Section 2: The Cytochrome P450 (CYP) Epoxygenase Pathway

Distinct from the lipoxygenase pathway, the CYP epoxygenase pathway metabolizes arachidonic acid to produce epoxyeicosatrienoic acids (EETs). Specifically, enzymes like CYP2J2 and CYP2C isoforms catalyze the formation of four regioisomeric EETs, including 14,15-EET.[15][16] These EETs are then rapidly metabolized by soluble epoxide hydrolase (sEH) to their corresponding dihydroxyeicosatrienoic acids (DHETs), such as 14,15-DHET.[7][17]

Biosynthesis of 14,15-EET and 14,15-DHET

Arachidonic acid is converted by CYP epoxygenases (e.g., CYP2J2) to 14,15-EET. This epoxide is then hydrolyzed by soluble epoxide hydrolase (sEH) to form 14,15-DHET.[7][9]

Figure 2: Biosynthesis of 14,15-EET and 14,15-DHET.

Biological Functions of 14,15-EET and 14,15-DHET

14,15-EET and its metabolite 14,15-DHET have distinct biological activities, often with 14,15-EET being the more active compound.

-

Cardiovascular System: 14,15-EET is a potent vasodilator and plays a role in regulating blood pressure.[18] It exhibits anti-inflammatory effects in the vasculature. Overexpression of CYP2J2, leading to increased EETs, has been shown to be protective against angiotensin II-induced abdominal aortic aneurysm in mice.[5]

-

Inflammation: 14,15-EET generally possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory prostaglandins (B1171923) like PGE2.[10]

-

Cancer: The role of the CYP2J2-EET axis in cancer is complex. Increased levels of 14,15-EET have been associated with the aggressiveness of human breast cancer.[16] Overexpression of CYP2J2 and subsequent EET production has been linked to cancer progression.[15]

Quantitative Data on 14,15-EET and 14,15-DHET Levels

| Biological Matrix | Condition | 14,15-EET/DHET Concentration | Reference |

| Human Breast Cancer Tissue | Cancer | 4145.9 ng/mg protein (14,15-EET) | [16] |

| Adjacent Noncancerous Tissue | Control | 1634.4 ng/mg protein (14,15-EET) | [16] |

| Human Plasma | Coronary Heart Disease | 2.53 ± 1.60 ng/mL (14,15-DHET) | [19] |

| Human Plasma | Healthy Controls | 1.65 ± 1.54 ng/mL (14,15-DHET) | [19] |

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments related to the 14,15-lipoxygenase and CYP epoxygenase pathways.

Spectrophotometric Assay for 15-Lipoxygenase Activity

This protocol is adapted from standard methods for determining lipoxygenase activity by measuring the formation of hydroperoxides.[20][21][22][23]

Principle: Lipoxygenase activity is determined by measuring the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes in the hydroperoxide products of linoleic or arachidonic acid.

Materials:

-

Phosphate (B84403) buffer (0.1 M, pH 6.0-7.4, depending on the specific enzyme and conditions)

-

Linoleic acid or arachidonic acid (substrate)

-

Enzyme extract or purified 15-lipoxygenase

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare the reaction mixture: In a quartz cuvette, combine the phosphate buffer and the substrate solution (e.g., 10 µL of a 10 mM sodium linoleate (B1235992) stock solution in a final volume of 1 mL).

-

Blank measurement: Use a reaction mixture without the enzyme extract to zero the spectrophotometer at 234 nm.

-

Initiate the reaction: Add a small volume of the enzyme extract (e.g., 2 µL) to the reaction mixture and mix gently by inversion.

-

Monitor absorbance: Immediately start recording the absorbance at 234 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 2-5 minutes).

-

Calculate enzyme activity: The rate of change in absorbance over time is used to calculate the enzyme activity, expressed as µmoles of hydroperoxide formed per minute per mL of enzyme. The molar extinction coefficient for the conjugated diene is approximately 25,000 M⁻¹cm⁻¹.

Figure 3: Workflow for spectrophotometric 15-LOX activity assay.

Extraction of Eicosanoids from Biological Tissues

This protocol provides a general method for the extraction of eicosanoids from tissues for subsequent analysis by LC-MS/MS.[24][25]

Materials:

-

Homogenizer (e.g., bead beater)

-

80% Methanol (B129727) (degassed, pre-chilled to -80°C)

-

Chloroform (B151607) (degassed, pre-chilled)

-

Deionized water (degassed, pre-chilled)

-

Centrifuge

-

Vacuum concentrator (SpeedVac)

-

Internal standards (deuterated eicosanoids)

Procedure:

-

Tissue Homogenization: Transfer a weighed amount of frozen tissue (~50-100 mg) to a bead beating tube. Add 400 µL of cold 80% methanol containing internal standards and homogenize for 30 seconds.

-

Initial Extraction: Centrifuge at 100 x g for 5 minutes at 4°C. Collect the supernatant.

-

Repeat Extraction: Repeat the homogenization and centrifugation steps twice more, pooling the supernatants.

-

Phase Separation: To the pooled supernatant, add cold degassed water and chloroform to achieve a final methanol:chloroform:water ratio of 2:2:1. Vortex thoroughly.

-

Separation and Collection: Centrifuge at 16,100 x g for 15 minutes at 4°C. Carefully collect the upper aqueous phase containing the eicosanoids.

-

Drying: Dry the collected aqueous phase using a vacuum concentrator without heat.

-

Reconstitution: Reconstitute the dried extract in a small volume of an appropriate solvent (e.g., 40 µL of degassed water or mobile phase) for LC-MS/MS analysis.

Quantification of 15-HETE and 14,15-EET/DHET by LC-MS/MS

This protocol outlines the general steps for the sensitive and specific quantification of eicosanoids using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][26][27][28][29]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Reversed-phase C18 column

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Procedure:

-

Chromatographic Separation:

-

Inject the reconstituted sample onto the C18 column.

-

Use a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with 0.1% acetic acid or formic acid) and an organic component (e.g., acetonitrile/methanol with 0.1% acetic acid or formic acid).

-

The gradient is optimized to separate the different eicosanoid isomers.

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is directed to the ESI source of the mass spectrometer, typically operating in negative ion mode for eicosanoids.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the molecular ion of the analyte) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole.

-

MRM Transitions (examples):

-

15-HETE: Precursor ion (m/z) 319 -> Product ion (m/z) 175 or 115

-

14,15-EET: Precursor ion (m/z) 319 -> Product ion (m/z) 127

-

14,15-DHET: Precursor ion (m/z) 337 -> Product ion (m/z) 221

-

-

-

Quantification:

-

A standard curve is generated using known concentrations of authentic standards for each analyte.

-

The peak area of the analyte is normalized to the peak area of its corresponding deuterated internal standard.

-

The concentration of the analyte in the sample is determined by comparing its normalized peak area to the standard curve.

-

Figure 4: General workflow for LC-MS/MS analysis of eicosanoids.

Section 4: Conclusion

The 14,15-oxygenated metabolites of arachidonic acid, derived from both the 15-lipoxygenase and CYP epoxygenase pathways, are critical signaling molecules with profound implications for human health and disease. A clear understanding of their distinct biosynthetic pathways, biological functions, and accurate quantification is paramount for advancing research in areas such as inflammation, cancer, and cardiovascular medicine. This technical guide provides a foundational resource for researchers, offering structured data, detailed experimental protocols, and clear visual representations of the key pathways to facilitate further investigation into these important lipid mediators.

References

- 1. lipidmaps.org [lipidmaps.org]

- 2. 15-Hydroxyeicosatetraenoic acid inhibits neutrophil migration across cytokine-activated endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Soluble Epoxide Hydrolase as a Therapeutic Target for Neuropsychiatric Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CYP2J2 overexpression increases EETs and protects against angiotensin II-induced abdominal aortic aneurysm in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Epoxide hydrolase 2 - Wikipedia [en.wikipedia.org]

- 7. Soluble epoxide hydrolase: gene structure, expression and deletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antineoplastic effects of 15(S)-hydroxyeicosatetraenoic acid and 13-S-hydroxyoctadecadienoic acid in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Soluble Epoxide Hydrolase and Brain Cholesterol Metabolism [frontiersin.org]

- 10. 14,15-Epoxyeicosatrienoic acid inhibits prostaglandin E2 production in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Arachidonate 15-Lipoxygenase Enzyme Product 15-HETE Is Present in Heart Tissue from Patients with Ischemic Heart Disease and Enhances Clot Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Plasma 12- and 15-hydroxyeicosanoids are predictors of survival in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hydroxyeicosatetraenoic acids in patients with pancreatic cancer: a preliminary report - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CYP2J2 - Wikipedia [en.wikipedia.org]

- 16. Elevated 14,15- epoxyeicosatrienoic acid by increasing of cytochrome P450 2C8, 2C9 and 2J2 and decreasing of soluble epoxide hydrolase associated with aggressiveness of human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Epoxide hydrolase - Wikipedia [en.wikipedia.org]

- 18. 14,15-EET analogs: characterization of structural requirements for agonist and antagonist activity in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The role of 14,15-dihydroxyeicosatrienoic acid levels in inflammation and its relationship to lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ijcmas.com [ijcmas.com]

- 21. Lipoxygenase activity determination [protocols.io]

- 22. protocols.io [protocols.io]

- 23. researchgate.net [researchgate.net]

- 24. southalabama.edu [southalabama.edu]

- 25. arborassays.com [arborassays.com]

- 26. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 27. HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids | Springer Nature Experiments [experiments.springernature.com]

- 28. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

The Discovery of 14,15-Leukotriene A4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotrienes are a family of inflammatory mediators derived from the enzymatic oxidation of arachidonic acid. While the classical leukotrienes produced via the 5-lipoxygenase pathway are well-characterized for their roles in inflammation and allergic responses, a parallel pathway initiated by 15-lipoxygenase (15-LOX) gives rise to a distinct set of bioactive lipids. A pivotal and highly unstable intermediate in this latter pathway is 14,15-leukotriene A4 (14,15-LTA4). This technical guide provides a comprehensive overview of the discovery, biosynthesis, and metabolism of 14,15-LTA4, with a focus on the experimental evidence and methodologies that have elucidated its role in eicosanoid biology.

Biosynthesis of 14,15-Leukotriene A4

The biosynthesis of 14,15-LTA4 originates from arachidonic acid and is primarily catalyzed by the enzyme 15-lipoxygenase (ALOX15). The process involves a two-step enzymatic reaction within the same enzyme.

First, 15-LOX catalyzes the insertion of molecular oxygen into arachidonic acid at the C-15 position, forming 15-hydroperoxyeicosatetraenoic acid (15-HPETE). Subsequently, the same enzyme facilitates the abstraction of a hydrogen atom and the subsequent cyclization to form the unstable epoxide, 14,15-LTA4.[1] This dual enzymatic activity of 15-lipoxygenase is crucial for the production of this specific leukotriene isomer.

dot

Caption: Biosynthesis of 14,15-Leukotriene A4 from Arachidonic Acid.

Metabolism of 14,15-Leukotriene A4

Due to its inherent instability, 14,15-LTA4 is rapidly converted into more stable downstream metabolites through both enzymatic and non-enzymatic pathways.

Enzymatic Conversion:

-

Leukotriene C4 Synthase (LTC4S): In the presence of glutathione, LTC4 synthase can conjugate 14,15-LTA4 to form 14,15-leukotriene C4 (14,15-LTC4).

-

Epoxide Hydrolases: While LTA4 hydrolase, the enzyme responsible for converting LTA4 to LTB4, does not appear to act on 14,15-LTA4, other epoxide hydrolases may be involved in its metabolism to form dihydroxy derivatives.[2]

Non-Enzymatic Hydrolysis:

In aqueous environments, 14,15-LTA4 readily undergoes non-enzymatic hydrolysis to form various dihydroxyeicosatetraenoic acids (diHETEs).

dot

Caption: Major metabolic pathways of 14,15-Leukotriene A4.

Quantitative Data

The following tables summarize key quantitative data related to the enzymatic reactions and stability of 14,15-LTA4 and its derivatives.

| Parameter | Value | Enzyme Source | Substrate | Reference |

| IC50 | 0.73 µM | Human Polymorphonuclear Leucocyte LTA4 Hydrolase | 14,15-dehydro-LTA4 | [3] |

Table 1: Inhibition of LTA4 Hydrolase by a 14,15-LTA4 Analog. This table shows the half-maximal inhibitory concentration (IC50) of 14,15-dehydro-leukotriene A4, an analog of 14,15-LTA4, on LTA4 hydrolase activity.

| Parameter | Value | Enzyme Source | Substrate | Reference |

| Apparent Km | 1.6 µM | Human Platelet LTC4 Synthase | 14,15-dehydro-LTA4 | |

| Apparent Vmax | 200 pmol/min per 10^8 platelets | Human Platelet LTC4 Synthase | 14,15-dehydro-LTA4 |

Table 2: Kinetic Parameters for the Metabolism of 14,15-dehydro-LTA4 by LTC4 Synthase. This table presents the apparent Michaelis constant (Km) and maximum reaction velocity (Vmax) for the conversion of 14,15-dehydro-LTA4 by LTC4 synthase in human platelets.

| Condition | Half-life | Reference |

| Phosphate (B84403) buffer (pH 7.4) | Instantaneous hydrolysis | |

| Tris buffer with bovine serum albumin | Significantly prolonged | [4] |

Table 3: Stability of 14,15-Leukotriene A4. This table highlights the inherent instability of 14,15-LTA4 in aqueous buffer and the stabilizing effect of albumin.

Experimental Protocols

Enzymatic Synthesis of 14,15-Leukotriene A4 from 15-HPETE

This protocol is based on the method described for the conversion of 15-HPETE to 14,15-LTA4 using purified reticulocyte 15-lipoxygenase.[1]

Materials:

-

Purified 15-lipoxygenase (reticulocyte or recombinant)

-

15-HPETE (substrate)

-

Anaerobic chamber or nitrogen/argon gas supply

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Acidic methanol (B129727) (for trapping and identification)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Prepare a solution of 15-HPETE in an appropriate solvent (e.g., ethanol) and evaporate the solvent under a stream of nitrogen.

-

Resuspend the 15-HPETE in the reaction buffer.

-

Deoxygenate the substrate solution and the purified 15-lipoxygenase solution by bubbling with nitrogen or argon gas.

-

Initiate the reaction by adding the purified 15-lipoxygenase to the 15-HPETE solution under anaerobic conditions.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specified time.

-

To identify the formation of the unstable 14,15-LTA4, trap the product by adding acidic methanol to the reaction mixture. This will convert 14,15-LTA4 to more stable methoxy (B1213986) derivatives.

-

Analyze the reaction products by reversed-phase HPLC to separate and quantify the methoxy derivatives of 14,15-LTA4 and any remaining 15-HPETE.

dot

Caption: Experimental workflow for the enzymatic synthesis of 14,15-LTA4.

Purification of Recombinant Human 15-Lipoxygenase

A general protocol for the purification of recombinant human 15-lipoxygenase expressed in a baculovirus/insect cell system.[5]

Materials:

-

Insect cells expressing recombinant human 15-lipoxygenase

-

Lysis buffer

-

Anion-exchange chromatography column (e.g., Mono Q)

-

Chromatography system

Procedure:

-

Harvest the insect cells expressing the recombinant protein.

-

Lyse the cells to release the cytosolic proteins.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Load the clarified lysate onto an equilibrated anion-exchange chromatography column.

-

Wash the column with a low-salt buffer to remove unbound proteins.

-

Elute the bound 15-lipoxygenase using a salt gradient.

-

Collect the fractions containing the purified enzyme and assess purity by SDS-PAGE.

Conclusion

The discovery of 14,15-leukotriene A4 has unveiled a significant branch of the eicosanoid biosynthetic pathway, initiated by 15-lipoxygenase. Although its inherent instability has made it a challenging molecule to study, the development of specific analytical techniques and the characterization of its enzymatic synthesis and metabolism have provided valuable insights into its potential biological roles. Further research into the downstream metabolites of 14,15-LTA4 and their physiological effects will be crucial for understanding its significance in health and disease and for the development of novel therapeutic strategies targeting the 15-lipoxygenase pathway.

References

- 1. Enzymatic formation of 14,15-leukotriene A and C(14)-sulfur-linked peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO1998040364A1 - Lta4 hydrolase inhibitors - Google Patents [patents.google.com]

- 3. Epoxide hydrolase - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Leukotriene formation by a purified reticulocyte lipoxygenase enzyme. Conversion of arachidonic acid and 15-hydroperoxyeicosatetraenoic acid to 14, 15-leukotriene A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 14,15-Leukotriene A4 Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 14,15-Leukotriene A4 methyl ester (14,15-LTA4-ME), a critical intermediate in the 15-lipoxygenase (15-LOX) pathway of arachidonic acid metabolism. This document details its chemical structure, physicochemical properties, and synthesis. Furthermore, it elucidates its role in biological signaling pathways and provides detailed experimental protocols for its analysis and use in research. This guide is intended to be a valuable resource for researchers in the fields of inflammation, lipid biochemistry, and drug development.

Introduction

Leukotrienes are a family of inflammatory mediators derived from the oxidative metabolism of arachidonic acid. While the 5-lipoxygenase pathway leading to the well-characterized cysteinyl leukotrienes and LTB4 is extensively studied, the 15-lipoxygenase (15-LOX) pathway and its intermediates, such as 14,15-Leukotriene A4 (14,15-LTA4), are of growing interest due to their distinct biological activities. 14,15-LTA4 methyl ester is the more stable, esterified form of the highly reactive 14,15-LTA4 epoxide, making it a crucial tool for in vitro and in vivo studies.[1] This guide aims to consolidate the current knowledge on 14,15-LTA4 methyl ester, providing a technical resource for its synthesis, characterization, and application in experimental settings.

Chemical Structure and Physicochemical Properties

14,15-Leukotriene A4 methyl ester is a C21 fatty acid methyl ester containing a conjugated triene system and an epoxide ring at the 14,15-position.

Table 1: Physicochemical Properties of 14,15-Leukotriene A4 Methyl Ester

| Property | Value | Reference |

| Molecular Formula | C21H32O3 | [2] |

| Molecular Weight | 332.48 g/mol | [2] |

| CAS Number | 75290-58-3 | [3] |

| Appearance | Supplied as a solution | [2] |

| Purity | Typically >97% | [4] |

| Storage Conditions | -80°C in an inert solvent | [4] |

| Solubility | Soluble in organic solvents such as hexane, acetone (B3395972), DMF, DMSO, and ethanol. Insoluble and unstable in aqueous buffers like PBS (pH 7.2). | [4] |

| Stability | The methyl ester is more stable than the free acid, which is highly unstable. Decomposes rapidly under acidic conditions. | [4] |

Synthesis of 14,15-Leukotriene A4 Methyl Ester

The synthesis of 14,15-LTA4 methyl ester is a multi-step process that can be achieved through both chemical and enzymatic methods.

Chemical Synthesis

Diagram 1: Generalized Chemical Synthesis Workflow

Caption: Generalized workflow for the chemical synthesis of 14,15-LTA4 methyl ester.

Enzymatic Synthesis

14,15-LTA4 can be synthesized enzymatically from 15-hydroperoxyeicosatetraenoic acid (15-HPETE) by the action of a purified 15-lipoxygenase from rabbit reticulocytes.[5] This enzyme exhibits a dual function, first converting arachidonic acid to 15-HPETE and then catalyzing the formation of the epoxide ring to yield 14,15-LTA4.[5] The resulting free acid can then be esterified to the methyl ester using standard chemical methods, such as reaction with diazomethane (B1218177) or methanolic HCl.

Spectroscopic Data

Detailed spectroscopic data is essential for the structural confirmation of 14,15-LTA4 methyl ester.

Table 2: Spectroscopic Data for 14,15-Leukotriene A4 Methyl Ester and Related Compounds

| Data Type | Description | Reference |

| UV/Vis Spectroscopy | The conjugated triene system of LTA4 methyl ester exhibits a characteristic UV absorbance maximum at 279 nm. | [4] |

| Mass Spectrometry (MS) | Electron impact mass spectrometry of fatty acid epoxide methyl esters typically shows a molecular ion peak and characteristic fragmentation patterns resulting from cleavage at the oxirane ring. | [6][7] |

| Nuclear Magnetic Resonance (NMR) | While specific NMR data for 14,15-LTA4 methyl ester is not widely published, related epoxyeicosatrienoic acid (EET) analogues show characteristic signals for the epoxide protons and the olefinic protons of the triene system in their 1H NMR spectra. 13C NMR would show characteristic shifts for the sp2 carbons of the double bonds and the sp3 carbons of the epoxide ring. | [1] |

Biological Signaling Pathways

14,15-LTA4 is a key intermediate in the 15-lipoxygenase pathway, which is an alternative route for arachidonic acid metabolism distinct from the more commonly studied 5-lipoxygenase and cyclooxygenase pathways.

Diagram 2: The 15-Lipoxygenase Pathway

Caption: Biosynthesis of 14,15-Leukotriene A4 via the 15-lipoxygenase pathway.

The pathway is initiated by the action of 15-lipoxygenase on arachidonic acid to form 15-hydroperoxyeicosatetraenoic acid (15-HPETE).[5] The same enzyme, exhibiting LTA4 synthase activity, then converts 15-HPETE to the unstable epoxide 14,15-LTA4.[5] 14,15-LTA4 can then be hydrolyzed, either enzymatically or non-enzymatically, to form 14,15-dihydroxyeicosatetraenoic acids (14,15-DiHETs).[3] Alternatively, it can be conjugated with glutathione (B108866) by LTC4 synthase to form 14,15-LTC4.[6]

Experimental Protocols

The following are detailed methodologies for key experiments involving 14,15-LTA4 methyl ester.

Protocol for the Hydrolysis of 14,15-LTA4 Methyl Ester to 14,15-LTA4

Due to the inherent instability of the free acid, 14,15-LTA4 is typically generated immediately prior to use by the alkaline hydrolysis of its more stable methyl ester.

Materials:

-

14,15-LTA4 methyl ester solution in an organic solvent (e.g., hexane)

-

Degassed acetone

-

0.25 M Sodium Hydroxide (NaOH) solution

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Prepare a hydrolysis solution by mixing degassed acetone and 0.25 M NaOH in a 4:1 (v/v) ratio. Cool the solution to 0°C.

-

In a separate vial, evaporate the solvent from a known amount of 14,15-LTA4 methyl ester under a gentle stream of inert gas to obtain a dry residue.

-

Immediately add the pre-chilled hydrolysis solution to the dried 14,15-LTA4 methyl ester. A typical ratio is 4 mL of hydrolysis solution per 1 mg of the methyl ester.

-

Allow the reaction to proceed at room temperature (22°C) for 40 minutes under an inert atmosphere.

-

The resulting solution contains the sodium salt of 14,15-LTA4 and is stable for approximately one hour at room temperature or up to 12 hours at 0°C.

-

This stock solution can be diluted directly into aqueous buffers for biological assays. The stability of 14,15-LTA4 in aqueous media can be enhanced by the addition of albumin.

Protocol for the Analysis of Leukotrienes by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the separation and quantification of leukotrienes from biological samples.

Diagram 3: Experimental Workflow for Leukotriene Analysis by RP-HPLC

Caption: Workflow for the analysis of leukotrienes by RP-HPLC.

Materials:

-

Biological sample (e.g., cell culture supernatant)

-

Ice-cold methanol (B129727)

-

Internal standard (e.g., Prostaglandin B2)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

HPLC grade solvents (methanol, acetonitrile, water)

-

Acetic acid

Procedure:

-

Sample Preparation:

-

Terminate cellular incubations by adding two volumes of ice-cold methanol.

-

Add a known amount of an internal standard for quantification.

-

Acidify the sample to approximately pH 3 with 1 M HCl.

-

-

Lipid Extraction:

-

Extract the lipids from the acidified sample twice with two volumes of ethyl acetate.

-

Pool the organic phases.

-

-

Evaporation and Reconstitution:

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the lipid residue in a small, known volume of the HPLC mobile phase.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of methanol in water/acetonitrile containing 0.1% acetic acid. The specific gradient will depend on the specific leukotrienes being analyzed.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at 280 nm, which is the absorbance maximum for conjugated trienes like leukotrienes.

-

-

Quantification:

-

Generate a standard curve for each leukotriene of interest using known concentrations of authentic standards.

-

Calculate the concentration of each leukotriene in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.

-

Conclusion

14,15-Leukotriene A4 methyl ester is an indispensable tool for investigating the biological roles of the 15-lipoxygenase pathway. Its relative stability compared to the free acid allows for its use in a variety of experimental settings to probe the enzymatic machinery and cellular responses associated with this less-explored branch of arachidonic acid metabolism. This technical guide provides a foundational resource for researchers, offering key data and protocols to facilitate further exploration into the physiological and pathological significance of 14,15-LTA4 and its downstream metabolites. Further research, particularly in obtaining detailed spectroscopic characterization and elucidating the full range of its biological activities, will be crucial in advancing our understanding of this important signaling molecule.

References

- 1. 14,15-Epoxyeicosa-5,8,11-trienoic Acid (14,15-EET) Surrogates: Carboxylate Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Enzymatic formation of 14,15-leukotriene A and C(14)-sulfur-linked peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Leukotriene formation by a purified reticulocyte lipoxygenase enzyme. Conversion of arachidonic acid and 15-hydroperoxyeicosatetraenoic acid to 14, 15-leukotriene A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of epoxides of polyunsaturated fatty acids by mass spectrometry via 3-pyridinylmethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

14,15-Leukotriene A4 in Immune Cell Signaling: An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

14,15-Leukotriene A4 (14,15-LTA4) is an ephemeral, epoxide-containing lipid mediator derived from the 15-lipoxygenase (15-LOX) pathway of arachidonic acid metabolism. While its direct signaling activities remain largely uncharacterized due to its inherent instability, 14,15-LTA4 serves as a critical biosynthetic intermediate, giving rise to downstream metabolites with significant roles in modulating immune responses. This technical guide provides a comprehensive overview of the biosynthesis and metabolism of 14,15-LTA4, the signaling pathways of its key downstream products, and their effects on various immune cells. Due to the scarcity of research on 14,15-LTA4 itself, this document focuses on the well-documented biological activities of its derivatives as a proxy for its functional significance in immune cell signaling. Detailed experimental protocols and quantitative data for these related compounds are provided to facilitate further research in this area.

Biosynthesis of 14,15-Leukotriene A4

The generation of 14,15-LTA4 is a multi-step enzymatic process initiated by the release of arachidonic acid (AA) from the cell membrane phospholipids (B1166683) by phospholipase A2 (PLA2). Once in the cytoplasm, AA is metabolized by the 15-lipoxygenase (15-LOX) enzyme.

The key steps in the biosynthesis are:

-

Oxygenation: 15-LOX catalyzes the insertion of molecular oxygen into arachidonic acid to form 15-hydroperoxyeicosatetraenoic acid (15-HpETE).

-

Dehydration and Epoxidation: The unstable 15-HpETE is then rapidly converted by 15-LOX into the unstable epoxide, 14,15-Leukotriene A4.

This pathway is distinct from the more extensively studied 5-LOX pathway, which generates 4,5-LTA4, the precursor to potent pro-inflammatory mediators like Leukotriene B4 (LTB4) and the cysteinyl leukotrienes.

Cellular Sources of 14,15-Leukotriene A4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

14,15-Leukotriene A4 (14,15-LTA4), also known as Eoxin A4, is a highly reactive epoxide intermediate in the biosynthesis of a class of lipid mediators known as eoxins.[1] Unlike the well-characterized 5-lipoxygenase (5-LO) pathway that produces pro-inflammatory leukotrienes such as LTB4 and the cysteinyl leukotrienes, 14,15-LTA4 is a product of the 15-lipoxygenase (15-LO) pathway.[2] This guide provides a comprehensive overview of the primary cellular sources of 14,15-LTA4, quantitative data on its production, detailed experimental protocols for its study, and the signaling pathways governing its biosynthesis.

Primary Cellular Sources of 14,15-LTA4

The synthesis of 14,15-LTA4 is predominantly associated with cells expressing high levels of 15-lipoxygenase-1 (15-LO-1). The primary cellular sources identified to date include eosinophils, mast cells, and nasal polyps.

-

Eosinophils: Human eosinophils are a major source of 14,15-LTA4 and its downstream metabolites, the eoxins.[3] They contain abundant amounts of 15-LO-1, the key enzyme responsible for the initial oxygenation of arachidonic acid to form 15-hydroperoxyeicosatetraenoic acid (15-HpETE), the precursor to 14,15-LTA4.[3][4]

-

Mast Cells: Cord blood-derived human mast cells have been shown to produce eoxin C4 (14,15-LTC4), indicating their capacity to synthesize the precursor 14,15-LTA4.[3]

-

Nasal Polyps: Surgically removed nasal polyps from allergic individuals have also been identified as a source of eoxin C4, suggesting the presence of 15-LO-1 expressing cells within this tissue that can generate 14,15-LTA4.[3][5]

Quantitative Production of 14,15-LTC4 (Eoxin C4)

Direct quantification of the unstable 14,15-LTA4 is technically challenging. Therefore, quantitative data is often reported for its more stable downstream metabolite, 14,15-LTC4 (Eoxin C4).

| Cell/Tissue Type | Stimulus | Product Measured | Mean Concentration ± SEM | Reference |

| Human Eosinophils | Calcium Ionophore A23187 (1 µg/ml, 15 min) | LTC4 | 19.1 ± 4.2 ng/10⁶ cells | [6] |

| Human Eosinophils (from asthmatics) | Calcium Ionophore A23187 (1 µg/ml, 15 min) | LTC4 | 41.6 ± 3.0 ng/10⁶ cells (hypodense) | [6] |

| Human Eosinophils (from normals) | Calcium Ionophore A23187 (1 µg/ml, 15 min) | LTC4 | 79.0 ± 6.7 ng/10⁶ cells (hypodense) | [6] |

| Human Eosinophils | Platelet Activating Factor (10⁻⁵ M) | LTC4 | 0.74 ± 0.08 ng/10⁶ eosinophils | [7] |

| Human Eosinophils | IgG-Aspergillus fumigatus immune complexes | LTC4 | 7.72 ± 1.7 pmol/10⁶ cells | [8] |

| Mouse Bone Marrow-Derived Mast Cells | c-kit Ligand (>50 ng/ml, 10 min) | LTC4 | ~15 ng/10⁶ cells | [9] |

| Human Eosinophils (from hypereosinophilic donors) | Ionophore A23187 (5.0 µM, 15 min) | LTC4 | 69 ± 28 ng/10⁶ cells | [10] |

| Human Eosinophils (from normal donors) | Ionophore A23187 | LTC4 | 38 ± 3 ng/10⁶ cells | [10] |

| Human Eosinophils (from moderate asthmatics) | Ionophore A23187 (2 µM) | LTC4 | 5.7 ± 1.3 pg x 10³/250,000 cells | [11] |

| Cord Blood-Derived Eosinophils (14 days in vitro) | Ionophore (20 µM) | Cysteinyl Leukotrienes | 23.9 ± 6.0 pmol/10⁶ cells | [12] |

| Cord Blood-Derived Eosinophils (28 days in vitro) | Ionophore (20 µM) | Cysteinyl Leukotrienes | 94.6 ± 9.0 pmol/10⁶ cells | [12] |

Signaling Pathways for 14,15-LTA4 Biosynthesis

The production of 14,15-LTA4 is initiated by the activation of 15-LO-1. Various stimuli can trigger the signaling cascades leading to its synthesis in eosinophils.

IL-5 Signaling Pathway

Interleukin-5 (IL-5) is a key cytokine involved in eosinophil maturation, survival, and activation.[13][14] It primes eosinophils for enhanced responses to other stimuli. The IL-5 receptor activation leads to the activation of Janus kinase (JAK) and spleen tyrosine kinase (Syk), which in turn can activate downstream pathways like the Ras-MAPK pathway, potentially leading to the activation of phospholipases that release arachidonic acid for 15-LO-1 to act upon.[14]

PGD2 Signaling Pathway

Prostaglandin D2 (PGD2) can also stimulate eosinophils. PGD2 binds to its receptors (DP1 and DP2/CRTH2), which are G-protein coupled receptors.[15] Activation of these receptors can lead to an increase in intracellular calcium and activation of protein kinase C, which are known to be involved in the activation of phospholipase A2 and subsequent arachidonic acid metabolism.

LTC4 Signaling Pathway

Leukotriene C4 can act in an autocrine or paracrine manner to further stimulate eosinophils.[16] Binding of LTC4 to its receptors (CysLT1R) can trigger intracellular signaling cascades, including the activation of extracellular signal-regulated kinases (ERKs), which can contribute to the activation of cPLA2 and subsequent 14,15-LTA4 synthesis.[17]

Experimental Protocols

Isolation of Human Eosinophils from Peripheral Blood

This protocol describes a common method for isolating eosinophils from human peripheral blood using density gradient centrifugation followed by negative selection.[3][18]

Detailed Steps:

-

Blood Collection: Draw peripheral blood into tubes containing EDTA.

-

Erythrocyte Sedimentation: Mix blood with dextran solution and allow erythrocytes to sediment.

-

Density Gradient Centrifugation: Layer the leukocyte-rich plasma onto a Ficoll-Paque density gradient and centrifuge to separate mononuclear cells from granulocytes.

-

Granulocyte Collection: Aspirate and discard the upper layers, and collect the granulocyte pellet.

-

Erythrocyte Lysis (Optional): If significant red blood cell contamination remains, perform a brief hypotonic lysis.

-

Negative Selection: Incubate the granulocyte suspension with an antibody cocktail that targets non-eosinophilic cells.

-

Magnetic Labeling: Add magnetic colloid to the cell suspension to label the antibody-bound cells.

-

Magnetic Separation: Pass the cell suspension through a column placed in a magnetic field. The labeled, non-eosinophilic cells will be retained in the column.

-

Eosinophil Collection: The unlabeled cells that pass through the column are the purified eosinophils.

Analysis of 14,15-LTC4 by RP-HPLC and Tandem Mass Spectrometry

This protocol outlines the general steps for the detection and quantification of 14,15-LTC4 from cell culture supernatants.[4][19]

Detailed Steps:

-

Sample Preparation:

-

Collect cell culture supernatants after stimulation.

-

Perform solid-phase extraction (SPE) using a C18 cartridge to concentrate the lipid mediators and remove interfering substances.

-

Elute the analytes from the SPE cartridge with an organic solvent like methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC analysis.

-

-

RP-HPLC Separation:

-

Inject the reconstituted sample onto a C18 reverse-phase HPLC column.

-

Use a suitable mobile phase gradient (e.g., a mixture of methanol, water, and acetic acid) to separate the different leukotriene isomers.

-

-

Tandem Mass Spectrometry (MS/MS) Detection:

-

The eluent from the HPLC is introduced into the mass spectrometer.

-

Use electrospray ionization (ESI) in the negative ion mode.

-

Perform MS/MS analysis using multiple reaction monitoring (MRM) for specific detection and quantification of 14,15-LTC4, based on its specific precursor and product ion transitions.

-

Conclusion

Eosinophils, mast cells, and nasal polyps are the primary cellular sources of 14,15-LTA4, a key intermediate in the 15-lipoxygenase pathway. The production of its downstream metabolite, eoxin C4, can be induced by various inflammatory stimuli. The detailed protocols and signaling pathways outlined in this guide provide a framework for researchers to further investigate the role of the 14,15-LTA4/eoxin pathway in health and disease, and to explore its potential as a therapeutic target.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Protocol for autofluorescence-driven isolation of human peripheral blood eosinophils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation of Human Eosinophils - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of peptidoleukotrienes in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prostaglandins, leukotrienes, and other arachidonic acid metabolites in nasal polyps and nasal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Heterogeneity of leukotriene C4 production by eosinophils from asthmatic and from normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Leukotriene C4 production from human eosinophils in vitro. Role of eosinophil chemotactic factors on eosinophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Leukotriene C4 generation from human eosinophils stimulated with IgG-Aspergillus fumigatus antigen immune complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The immediate phase of c-kit ligand stimulation of mouse bone marrow- derived mast cells elicits rapid leukotriene C4 generation through posttranslational activation of cytosolic phospholipase A2 and 5- lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

- 11. Blood eosinophil leukotriene C4 production in asthma of different severities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Expression of LTC4 synthase during the development of eosinophils in vitro from cord blood progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. IL-5 antagonism reverses priming and activation of eosinophils in severe eosinophilic asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The mechanism of IL-5 signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bjbms.org [bjbms.org]

- 16. Mechanisms of eosinophil cytokine release - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Extracellular signal-regulated kinases regulate leukotriene C4 generation, but not histamine release or IL-4 production from human basophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Eosinophil Purification from Peripheral Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A highly sensitive and selective method for the determination of leukotriene B4 (LTB4) in ex vivo stimulated human plasma by ultra fast liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Assays Using 14,15-Leukotriene A4 Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 14,15-leukotriene A4 methyl ester (14,15-LTA4-ME) in in vitro enzyme assays. The primary applications involve the investigation of the leukotriene pathway, specifically focusing on the enzymes Leukotriene A4 Hydrolase (LTA4H) and Leukotriene C4 Synthase (LTC4S). Due to the inherent instability of the free acid, 14,15-LTA4, the more stable methyl ester is a convenient precursor for generating the active compound immediately prior to use.

Overview of 14,15-LTA4 Methyl Ester in In Vitro Assays

14,15-LTA4 is an epoxide intermediate in the biosynthesis of leukotrienes, a class of inflammatory mediators. In vitro assays using 14,15-LTA4 are crucial for studying the activity and inhibition of enzymes involved in its metabolism, such as LTA4H and LTC4S. 14,15-LTA4 methyl ester is a more stable, synthetic precursor that can be hydrolyzed to the active 14,15-LTA4 free acid for use in these assays.

Key Applications:

-

Substrate for LTC4 Synthase: 14,15-LTA4 can be used to characterize the activity of LTC4 synthase, which conjugates it with glutathione (B108866) to form 14,15-LTC4. The methyl ester form is also a direct substrate for LTC4 synthase.

-

Inhibitor of LTA4 Hydrolase: The closely related analogue, 14,15-dehydro-LTA4, has been shown to be an irreversible inhibitor of LTA4 hydrolase. It is anticipated that 14,15-LTA4 exhibits similar inhibitory properties. LTA4H converts LTA4 to the potent chemoattractant, LTB4.

Data Presentation

The following table summarizes quantitative data for the interaction of LTA4 analogues with key enzymes in the leukotriene pathway.

| Compound | Enzyme | Assay Type | Cell/System | Key Parameter | Value |

| 14,15-dehydro-LTA4 | Leukotriene A4 Hydrolase (LTA4H) | Inhibition | Human Polymorphonuclear Leukocytes (PMNL) | IC50 | 0.73 µM[1][2] |

| Leukotriene A4 (LTA4) | Leukotriene C4 Synthase (LTC4S) | Kinetics | Recombinant Human | Km | 3.6 µM[3][4] |

| Leukotriene A4 (LTA4) | Leukotriene C4 Synthase (LTC4S) | Kinetics | Recombinant Human | Vmax | 1.3 µmol/mg/min[3][4] |

Experimental Protocols

Protocol 1: Alkaline Hydrolysis of 14,15-LTA4 Methyl Ester to 14,15-LTA4

This protocol is essential for preparing the active 14,15-LTA4 free acid from its more stable methyl ester form for use in assays where the free acid is required, such as LTA4H inhibition studies.

Materials:

-

14,15-LTA4 methyl ester in hexane (B92381)

-

Degassed acetone (B3395972)

-

0.25 M Sodium Hydroxide (NaOH)

-

Inert gas (Nitrogen or Argon)

-

Ice bath

Procedure:

-

Prepare a hydrolysis solution of 8 ml degassed acetone and 2 ml of 0.25 M NaOH. Cool the solution to 0°C in an ice bath.[5][6]

-

In a separate glass vial, evaporate the hexane from the 14,15-LTA4 methyl ester solution to complete dryness under a gentle stream of nitrogen.

-

Immediately add 4 ml of the cold hydrolysis solution for every 1 mg of 14,15-LTA4 methyl ester.[5][6]

-

Incubate the reaction mixture under an inert atmosphere (nitrogen or argon) at 22°C for 40 minutes.[5][6]

-

The resulting basic solution of 14,15-LTA4 is stable for approximately 60 minutes at room temperature and up to 12 hours at 0°C.[5][6]

-

This stock solution can be diluted directly into aqueous buffers for subsequent assays. The stability of 14,15-LTA4 in aqueous media can be enhanced by the inclusion of albumin.[5][6]

Protocol 2: In Vitro Assay for LTA4 Hydrolase Inhibition using 14,15-LTA4 in Human Neutrophils

This protocol is adapted from studies using the closely related 14,15-dehydro-LTA4 and is designed to assess the inhibitory effect of 14,15-LTA4 on LTA4H activity in a cellular context.

Materials:

-

Human Polymorphonuclear Leukocytes (PMNLs), isolated and resuspended in Phosphate Buffered Saline (PBS)

-

14,15-LTA4 (prepared as in Protocol 3.1)

-

Leukotriene A4 (LTA4)

-

Ice-cold methanol

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

RP-HPLC system with a UV detector

Procedure:

-

Isolate human PMNLs and resuspend them in PBS at a concentration of approximately 10^7 cells/ml.

-

Pre-incubate the PMNL suspension for 10 minutes with varying concentrations of 14,15-LTA4 (e.g., 0.1 µM to 10 µM) or a vehicle control.[1]

-

Wash the cells twice with PBS to remove excess inhibitor.

-

Resuspend the cells and incubate with 1 µM LTA4 for 10 minutes to initiate the enzymatic reaction.[1]

-

Terminate the reaction by adding 2 volumes of ice-cold methanol.[1]

-

Centrifuge the samples to pellet the cell debris.

-

Extract the supernatant using a C18 SPE cartridge.

-

Analyze the extracted samples by RP-HPLC to quantify the production of LTA4H metabolites (LTB4 and its ω-oxidation products).[1]

-

Calculate the percent inhibition at each concentration of 14,15-LTA4 and determine the IC50 value.

Protocol 3: In Vitro Assay for LTC4 Synthase Activity using 14,15-LTA4 Methyl Ester with Human Platelets

This protocol utilizes 14,15-LTA4 methyl ester as a direct substrate to measure the activity of LTC4 synthase in human platelets.

Materials:

-

Washed human platelets

-

14,15-LTA4 methyl ester

-

Reduced glutathione (GSH)

-

Ice-cold methanol

-

RP-HPLC system with a UV detector

Procedure:

-

Prepare a suspension of washed human platelets at a concentration of 10^8 cells/ml.

-

Incubate the platelet suspension for 1 minute with varying concentrations of 14,15-LTA4 methyl ester (e.g., 0.1 µM to 10 µM) in the presence of GSH.[1]

-

Terminate the reaction by adding 2 volumes of ice-cold methanol.

-

Centrifuge the samples to pellet the platelets.

-

Directly analyze an aliquot of the supernatant by RP-HPLC to quantify the formation of 14,15-LTC4.[1]

-

Kinetic parameters (Km and Vmax) can be determined by plotting the rate of product formation against the substrate concentration and fitting the data to the Michaelis-Menten equation.

Visualizations

Caption: Enzymatic conversion of 14,15-LTA4 and its methyl ester.

Caption: General workflow for in vitro assays with 14,15-LTA4 methyl ester.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. 14,15-Dehydroleukotriene A4: a specific substrate for leukotriene C4 synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Leukotriene C4 synthase: a pivotal enzyme in cellular biosynthesis of the cysteinyl leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

Application Note: Quantification of 14,15-Leukotriene A4 by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene A4 (LTA4) is a highly unstable epoxide and a key intermediate in the biosynthesis of potent inflammatory mediators. The 15-lipoxygenase (15-LOX) pathway can lead to the formation of 14,15-leukotriene A4 (14,15-LTA4), a less common but biologically significant isomer of LTA4. Due to its inherent instability, direct quantification of 14,15-LTA4 in biological matrices presents a significant analytical challenge. This application note provides a detailed protocol for the quantification of 14,15-LTA4 using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The protocol incorporates a crucial derivatization step to stabilize the analyte for accurate and reproducible measurements.

Signaling Pathway

The formation of 14,15-LTA4 is initiated by the action of 15-lipoxygenase on arachidonic acid. This pathway is distinct from the more common 5-lipoxygenase pathway that produces 5,6-LTA4.[1] The subsequent metabolism of 14,15-LTA4 can lead to the formation of various dihydroxyeicosatetraenoic acids (diHETEs).

References

Application Notes and Protocols for 14,15-Leukotriene A4 Methyl Ester as an Enzyme Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction